(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of “(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid” is 142.15 . The InChI code is 1S/C7H10O3/c8-7(9)4-3-6-2-1-5-10-6/h3-4,6H,1-2,5H2,(H,8,9)/b4-3+ . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 142.15 . The physical form of the compound is liquid .
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- The synthesis of bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids demonstrates the utility of such compounds in preparing 4-hydroxy-2H-pyran-2-ones and other heterocycles, highlighting a method for the efficient preparation of naturally occurring pyrones (Schmidt et al., 2006).
- Activated nitriles have been used as key intermediates for synthesizing various heterocyclic compounds, including thiazole, pyrazole, oxazole, and pyrimidine derivatives. This underscores the versatility of compounds like "(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid" in the synthesis of new heterocyclic molecules with potential biological activity (Fadda et al., 2012).
Luminescent Sensing and MOFs
- Uncommon pyrazoyl-carboxyl bifunctional ligand-based lanthanide metal-organic frameworks (Ln-MOFs) have been constructed using similar compounds. These frameworks exhibit significant potential in luminescent sensing for detecting environmentally relevant ions and gases, showcasing the application of such compounds in creating functional materials for environmental monitoring (Li et al., 2016).
Nanoparticle Synthesis
- Pyrazole-stabilized dinuclear palladium(II) chalcogenolates, formed through oxidative addition of bis[2-(4-bromopyrazol-1-yl)ethyl] dichalcogenides to palladium(II), have been tailored for the synthesis of Pd-S/Se nanoparticles. This illustrates the role of pyrazole derivatives in the formation of nanomaterials with potential applications in catalysis and materials science (Sharma et al., 2015).
Catalysis
- Sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), indicating the application of pyrazole derivatives in catalyzing condensation reactions (Tayebi et al., 2011).
Safety and Hazards
The safety data sheet (SDS) for “(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . These codes indicate that the compound may cause skin irritation, serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(E)-3-[1-(oxolan-3-yl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)2-1-8-5-11-12(6-8)9-3-4-15-7-9/h1-2,5-6,9H,3-4,7H2,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHXTLLVZQQHPY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1N2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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